

Application Note: Mass Spectrometry for High-Throughput AGP N-Glycan Profiling

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Compound of Interest

Compound Name: AGPV

Cat. No.: B12419817

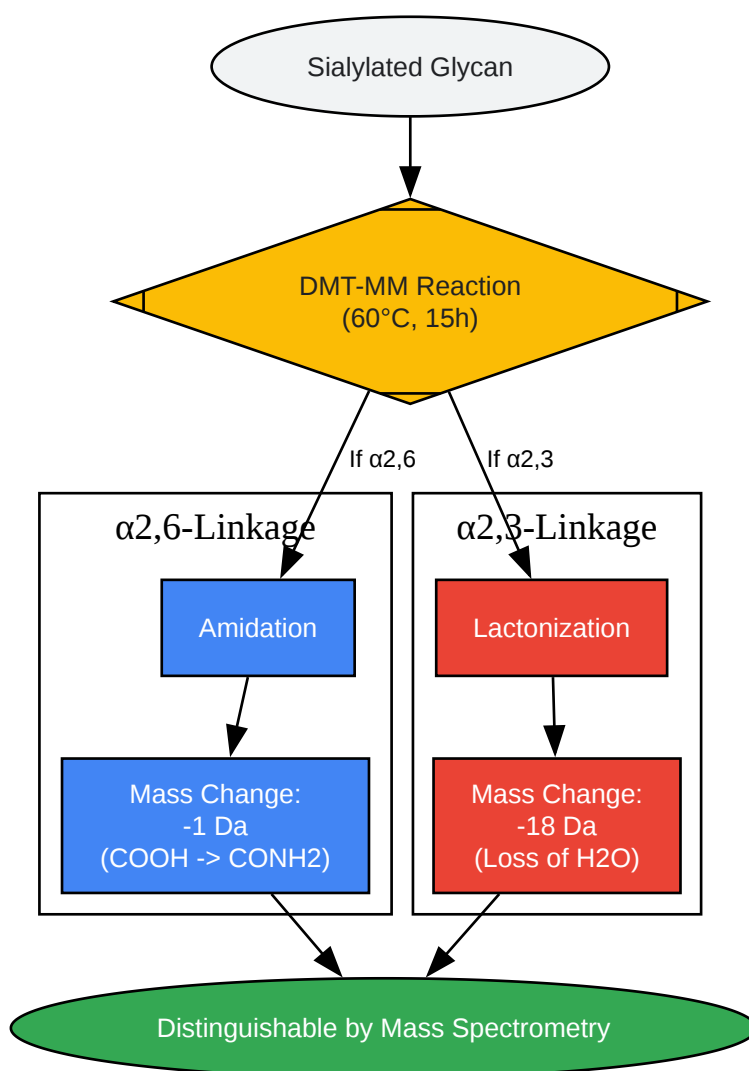
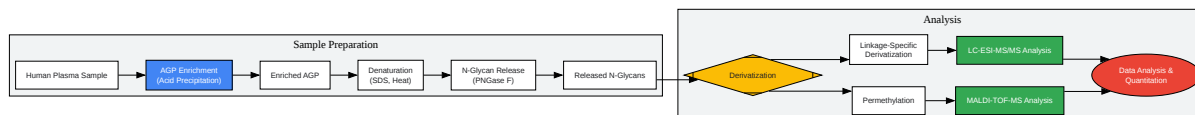
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Audience: Researchers, scientists, and drug development professionals.

Introduction Alpha-1-acid glycoprotein (AGP), an acute-phase plasma protein, is a critical subject in biomarker research due to its extensive N-linked glycosylation.^{[1][2]} The glycan structures attached to AGP are highly heterogeneous and undergo significant alterations in various pathological conditions, including inflammation and different types of cancer such as liver, pancreatic, and breast cancer.^{[1][3][4]} These changes, particularly in sialic acid linkage (α 2,3- vs. α 2,6-) and antennary branching, serve as potential diagnostic and prognostic biomarkers.^{[3][4][5]} Mass spectrometry (MS) has emerged as a powerful analytical tool for detailed characterization of AGP's complex glycoforms, offering high sensitivity and structural resolution.^[6] This application note provides a comprehensive overview and detailed protocols for the N-glycan profiling of AGP using mass spectrometry, from sample preparation to data analysis.

Experimental Workflow Overview

The comprehensive analysis of AGP N-glycans involves a multi-step workflow. The process begins with the enrichment of AGP from a complex biological matrix like plasma, followed by the enzymatic release of N-glycans. These released glycans are then derivatized to enhance detection and structural stability for mass spectrometry analysis. Two primary MS techniques, MALDI-TOF-MS for rapid profiling and LC-ESI-MS/MS for in-depth structural elucidation and isomer separation, are commonly employed.^{[7][8][9]}



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